molecular formula C18H16ClN3O4 B11334839 N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide

N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide

Cat. No.: B11334839
M. Wt: 373.8 g/mol
InChI Key: KIMAJQQWXMQHJQ-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide is a synthetic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antitubercular, and anticancer properties . The presence of the oxadiazole ring in its structure contributes to its wide range of pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced oxadiazole compounds .

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide is unique due to its specific substitution pattern and the presence of both chlorophenyl and methoxyphenoxy groups.

Properties

Molecular Formula

C18H16ClN3O4

Molecular Weight

373.8 g/mol

IUPAC Name

N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide

InChI

InChI=1S/C18H16ClN3O4/c1-11(25-15-6-4-3-5-14(15)24-2)16(23)20-18-21-17(26-22-18)12-7-9-13(19)10-8-12/h3-11H,1-2H3,(H,20,22,23)

InChI Key

KIMAJQQWXMQHJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NOC(=N1)C2=CC=C(C=C2)Cl)OC3=CC=CC=C3OC

Origin of Product

United States

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